5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and other substituents. Common reagents used in these reactions include chlorinating agents, thiazole precursors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran and thiazole derivatives.
Indole derivatives: These compounds also feature heterocyclic systems and are known for their diverse biological activities.
Imidazole derivatives: Another class of heterocyclic compounds with significant biological and industrial applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H19ClN2O2S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19ClN2O2S/c1-13-10-19-17(11-18(13)23)14(2)20(27-19)21(26)24-9-8-16-12-28-22(25-16)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,24,26) |
InChI Key |
FDSDXXUEOAZNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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